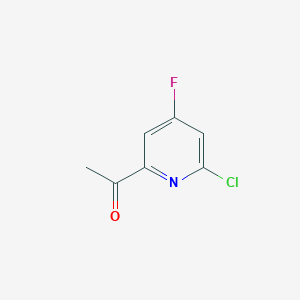![molecular formula C15H8Cl2F3N3 B14859639 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B14859639.png)
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chlorine, trifluoromethyl, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-chlorophenyl imidazole under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but different chemical properties.
3-chloro-2-methyl-5-(trifluoromethyl)pyridine: Another similar compound used in various chemical applications.
Uniqueness
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine is unique due to its combination of chlorine, trifluoromethyl, and imidazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H8Cl2F3N3 |
|---|---|
Molecular Weight |
358.1 g/mol |
IUPAC Name |
3-chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C15H8Cl2F3N3/c16-10-4-2-1-3-9(10)12-7-22-14(23-12)13-11(17)5-8(6-21-13)15(18,19)20/h1-7H,(H,22,23) |
InChI Key |
WIHJAPZXOSWQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


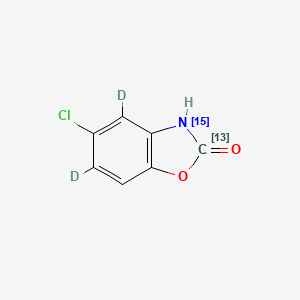
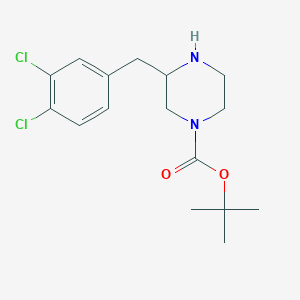
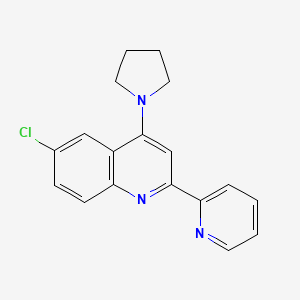
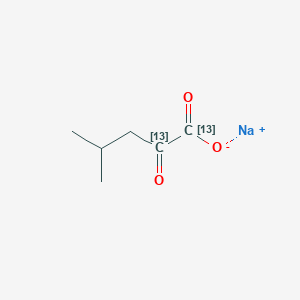
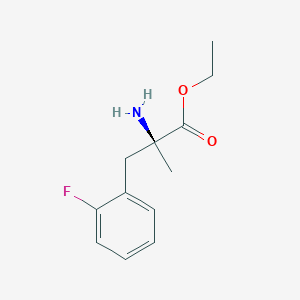
![1-[3-Methyl-5-(trifluoromethyl)pyridin-2-YL]methanamine](/img/structure/B14859593.png)
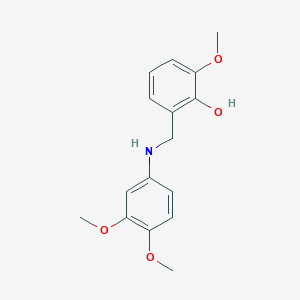
![6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14859600.png)
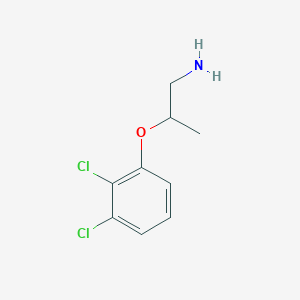

![2-{[(2-Bromo-4-fluorophenyl)amino]methyl}-4-chlorophenol](/img/structure/B14859612.png)

![(5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-(4-chlorobenzenesulfonyl)imidazolidine-2,4-dione](/img/structure/B14859625.png)
